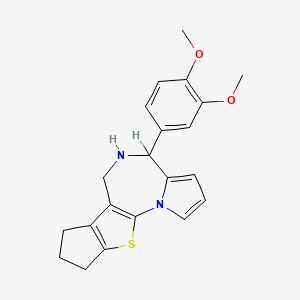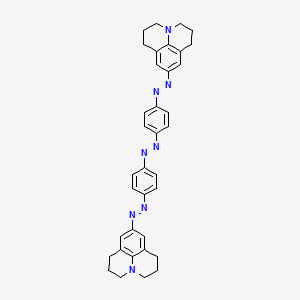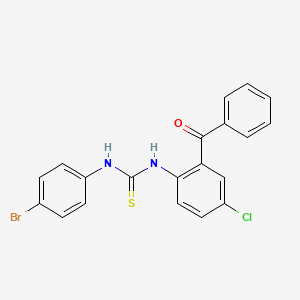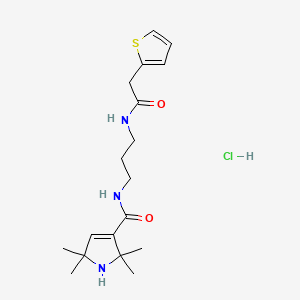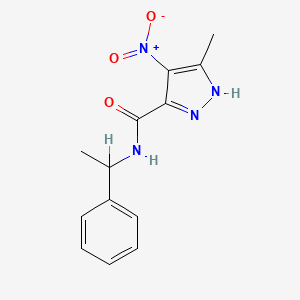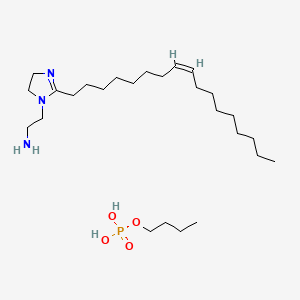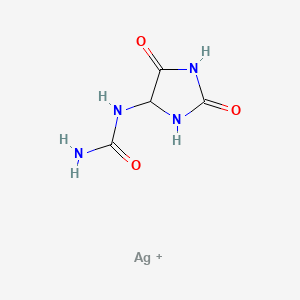
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt is a chemical compound known for its unique properties and applications. It is a derivative of imidazolidinyl urea, which is commonly used in various industrial and scientific applications due to its antimicrobial properties.
Preparation Methods
The synthesis of (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt typically involves the reaction of imidazolidinyl urea with silver ions. The process can be carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential therapeutic applications, including wound healing and antimicrobial treatments.
Industry: The compound is used in industrial processes, such as corrosion inhibition and as a preservative in cosmetic formulations
Mechanism of Action
The mechanism of action of (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt involves its interaction with microbial cell membranes. The silver ions disrupt the cell membrane integrity, leading to cell death. Additionally, the compound can form complexes with cellular components, inhibiting their function and preventing microbial growth .
Comparison with Similar Compounds
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt can be compared with other similar compounds, such as:
Imidazolidinyl urea: Known for its antimicrobial properties, commonly used in cosmetics and personal care products.
Allantoin: A compound with soothing and anti-irritating properties, used in dermatological formulations.
N,N’‘-Methylenebis [N’- [3- (hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-urea]: Used as a preservative in various formulations
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazolidinyl derivatives.
Properties
CAS No. |
12284-74-1 |
|---|---|
Molecular Formula |
C4H6AgN4O3+ |
Molecular Weight |
265.98 g/mol |
IUPAC Name |
silver;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C4H6N4O3.Ag/c5-3(10)6-1-2(9)8-4(11)7-1;/h1H,(H3,5,6,10)(H2,7,8,9,11);/q;+1 |
InChI Key |
DQOUUUPQDSVDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



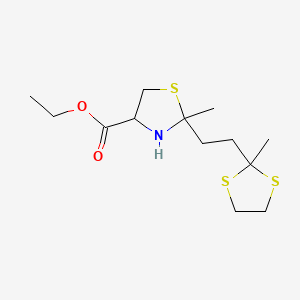
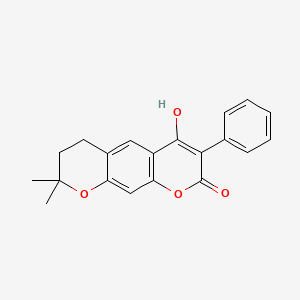
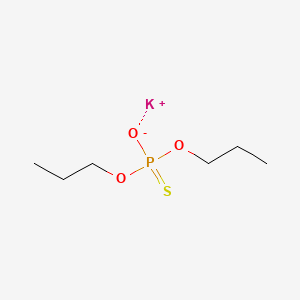
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
